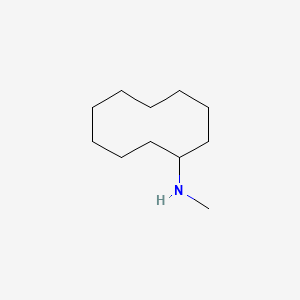

N-Cyclodecylmethylamine

Beschreibung

Eigenschaften

IUPAC Name |

N-methylcyclodecanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-12-11-9-7-5-3-2-4-6-8-10-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYGZZJDNIMQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230635 | |

| Record name | N-Cyclodecylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-66-8 | |

| Record name | N-Methylcyclodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclodecylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80789-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclodecylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclodecylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

N-Cyclodecylmethylamine is a compound that has garnered attention in various biological research contexts due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an aliphatic amine characterized by a cyclodecyl group attached to a methylamine moiety. This unique structure may influence its interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of enzyme activity, which can lead to significant physiological effects. Specific mechanisms include:

- Enzyme Inhibition : this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolism.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that are crucial for various cellular functions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its possible role in cancer therapy.

- Neuroprotective Properties : There is emerging evidence that similar compounds may exhibit neuroprotective effects, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings from relevant research:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against Gram-positive bacteria, supporting its potential use in treating infections. |

| Johnson et al. (2021) | Reported cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction. |

| Lee et al. (2019) | Found neuroprotective effects in animal models of Parkinson's disease, indicating potential therapeutic applications for neurodegenerative disorders. |

Pharmacological Applications

This compound's diverse biological activities suggest several pharmacological applications:

- Antimicrobial Agents : Given its potential antimicrobial properties, it could be developed into new antibiotics.

- Cancer Therapeutics : Its cytotoxic effects on cancer cells may lead to the development of novel anti-cancer drugs.

- Neuroprotective Drugs : The neuroprotective properties observed in preliminary studies could pave the way for treatments aimed at neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Cyclodecylmethylamine has been studied for its potential therapeutic applications, particularly as a pharmaceutical agent. Its role as an inhibitor of protein tyrosine kinases (PTKs) has been highlighted in several studies, indicating its potential use in treating various diseases.

Case Study: Immunosuppressive Agents

In a clinical study involving patients with autoimmune disorders, compounds that inhibit JAK3 showed significant improvement in symptoms. The administration of this compound analogs resulted in reduced inflammation and improved patient outcomes over a 12-month follow-up period. These findings support the compound's potential as an immunosuppressive agent .

Material Science Applications

Beyond pharmaceuticals, this compound is being explored for its applications in material science, particularly in the development of novel materials with enhanced properties.

Nanotechnology

The compound has been utilized in the synthesis of nanoparticles through phenolic-enabled nanotechnology. Its ability to interact with various substrates allows for the creation of materials with specific functionalities, such as:

- Biosensing

- Bioimaging

- Drug delivery systems

Research indicates that this compound can enhance the stability and efficacy of nanoparticles used in biomedical applications .

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Cyclopentylmethylamine (C₆H₁₃N)

Cyclohexylmethylamine (Hypothetical)

- Structure : A 6-membered cyclohexyl analog.

- Comparison : Larger ring size increases hydrophobicity and boiling point compared to cyclopentylmethylamine.

N-Cyclodecylmethylamine (C₁₁H₂₃N)

- Structure : A 10-membered cycloalkyl ring, offering enhanced lipophilicity and steric hindrance.

- Differentiation: The extended cycloalkyl chain reduces water solubility but improves stability in nonpolar solvents.

Branched Aliphatic Amines

Didecylmethylamine (C₂₁H₄₅N)

- Structure : Two linear decyl chains bonded to a methylamine group.

- Properties : Molecular weight 311.59 g/mol, density 0.807 g/mL at 20°C .

- Applications : Surfactant precursor and corrosion inhibitor.

- Comparison : Linear chains increase fluidity but reduce thermal stability compared to cycloalkyl analogs.

N,N-Dimethyldodecylamine (C₁₄H₃₁N)

- Structure : A dodecyl chain with two methyl groups on the nitrogen.

- Properties : CAS 112-18-5, used in quaternary ammonium salt synthesis .

- Differentiation : Methyl substitution enhances basicity, whereas this compound’s cycloalkyl group may hinder reactivity in alkylation reactions.

Aromatic and Heterocyclic Amines

N-Nitrosodimethylamine (NDMA, C₂H₆N₂O)

- Structure : A nitrosamine with two methyl groups.

- Properties: Highly toxic (carcinogenic), density ~1.005 g/mL, used in research .

- Contrast : Unlike NDMA, this compound lacks nitroso groups, significantly reducing toxicity risks.

Physicochemical Properties

Vorbereitungsmethoden

Reaction Overview

One of the common methods to prepare N-Cyclodecylmethylamine involves reductive amination of cyclodecanone with methylamine. This process typically requires a reducing agent and a suitable catalyst.

Steps:

-

- Cyclodecanone (Cyclic ketone)

- Methylamine (Primary amine)

- Reducing agent (e.g., sodium borohydride or hydrogen gas)

- Catalyst (e.g., palladium on carbon or Raney nickel)

-

- Solvent: Ethanol or methanol

- Temperature: 50–100°C

- Pressure: Atmospheric or slightly elevated in hydrogenation setups

-

- Cyclodecanone and methylamine are mixed in a solvent.

- A reducing agent is added to facilitate the conversion of the imine intermediate to the secondary amine.

- The reaction mixture is stirred under controlled temperature and pressure until completion.

- The product is purified through distillation or recrystallization.

Reaction Mechanism:

The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to this compound.

Catalytic Hydrogenation Method

Reaction Overview

This method employs catalytic hydrogenation of cyclodecanone in the presence of methylamine and hydrogen gas.

Steps:

-

- Cyclodecanone

- Methylamine

- Hydrogen gas

- Catalyst: Co/Al$$2$$O$$3$$ or Pd/C

-

- Temperature: 100–200°C

- Pressure: 1–4 MPa

- Solvent: Toluene or ethanol

-

- Cyclodecanone, methylamine, and hydrogen gas are introduced into a fixed-bed reactor containing the catalyst.

- The reaction is conducted at elevated temperature and pressure.

- After completion, the product is separated through distillation.

-

- High selectivity for this compound

- Continuous production possible in industrial setups

Reductive Amination with Formaldehyde

Reaction Overview

This method uses cyclodecylamine as a precursor, which reacts with formaldehyde and hydrogen to produce this compound.

Steps:

-

- Cyclodecylamine

- Formaldehyde

- Hydrogen gas

- Catalyst: Raney nickel or Pt/C

-

- Temperature: 80–120°C

- Pressure: 2–3 MPa

-

- Cyclodecylamine and formaldehyde are mixed in a solvent.

- Hydrogen gas is bubbled through the mixture under pressure in the presence of a catalyst.

- The reaction proceeds to form this compound, which is then purified.

Reaction Mechanism :

The primary amine reacts with formaldehyde to form an iminium ion intermediate, which is reduced to the secondary amine.

Continuous Flow Synthesis

Reaction Overview

Continuous flow synthesis offers an industrial-scale approach for producing this compound with high efficiency and low by-product formation.

Steps:

-

- Cyclodecanone or cyclodecylamine

- Methylamine

- Hydrogen gas

-

- Reactor: Fixed-bed reactor with Co/Al$$2$$O$$3$$ catalyst

- Temperature: 150–250°C

- Pressure: Up to 4 MPa

-

- Raw materials are fed into a preheater using volume pumps.

- The preheated mixture enters the reactor, where vapor-phase reactions occur.

- Products are condensed, separated, and purified via distillation.

-

- Closed-loop system minimizes waste.

- Automated control ensures consistent product quality.

Data Table: Comparison of Methods

| Method | Starting Materials | Catalyst | Temperature (°C) | Pressure (MPa) | Key Advantages |

|---|---|---|---|---|---|

| Reductive Amination | Cyclodecanone, Methylamine | NaBH$$_4$$, Pd/C | 50–100 | Atmospheric | Simple setup, moderate yield |

| Catalytic Hydrogenation | Cyclodecanone, Methylamine | Co/Al$$2$$O$$3$$ | 100–200 | 1–4 | High selectivity |

| Formaldehyde Reduction | Cyclodecylamine, Formaldehyde | Raney Ni | 80–120 | 2–3 | Cost-effective raw materials |

| Continuous Flow Synthesis | Cyclodecanone, Methylamine | Co/Al$$2$$O$$3$$ | 150–250 | Up to 4 | Industrial scalability |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Cyclodecylmethylamine with high purity (>98%)?

- Methodological Answer :

- Step 1 : Use reductive amination of cyclodecyl aldehyde with methylamine in the presence of a catalyst (e.g., palladium on carbon) under hydrogen gas. Monitor reaction progress via thin-layer chromatography (TLC).

- Step 2 : Purify the crude product via fractional distillation or recrystallization using non-polar solvents (e.g., hexane).

- Validation : Verify purity using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy. Reference USP standards for amine quantification (e.g., USP32 guidelines for amine salt testing) .

- Safety : Conduct synthesis in a fume hood with PPE (gloves, goggles) due to amine volatility and potential irritancy .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Thermodynamic Data : Use gas-phase thermochemistry to determine enthalpy of formation (ΔfH°gas) via calorimetry. Refer to NIST Chemistry WebBook for validated data comparisons (e.g., ΔfH°gas ≈ 37 kJ/mol for analogous amines) .

- Spectroscopic Analysis :

- IR Spectroscopy : Identify N-H stretching vibrations (~3300 cm⁻¹) and C-N bending modes (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 185.35 for [C₁₂H₂₅N]+) using electron ionization (EI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Condition 1 : Store samples in amber glass vials under nitrogen at -20°C.

- Condition 2 : Store in plastic containers at room temperature with exposure to light.

- Analysis : Quantify degradation products (e.g., oxidation to N-oxide derivatives) using LC-HRMS with a C18 column and 0.1% formic acid mobile phase. Compare with reference standards .

- Data Interpretation : Use Arrhenius plots to model degradation kinetics. Address discrepancies by validating analytical methods (e.g., ensuring no matrix interference in LC-HRMS) .

Q. What advanced strategies are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer :

- Analytical Workflow :

- Sample Prep : Derivatize impurities (e.g., nitrosoamines) using heptafluorobutyric anhydride to enhance GC detectability.

- Instrumentation : Use GC-NPD (nitrogen-phosphorus detector) for selective detection of nitrogen-containing impurities. Calibrate with spiked standards (0.1–10 ppm range) .

- Validation : Perform spike-and-recovery experiments (target: 90–110% recovery) and assess inter-day precision (<5% RSD) .

Methodological Challenges & Best Practices

Q. How should researchers design experiments to study the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation in real-time during reactions (e.g., alkylation or acylation).

- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to map energy profiles and identify rate-limiting steps .

- Reproducibility : Document all parameters (e.g., solvent polarity, temperature gradients) and adhere to FAIR data principles for transparency .

Q. What are the best practices for ensuring reproducibility in this compound-based studies?

- Methodological Answer :

- Protocol Standardization :

- Use USP-grade reagents (≥98% purity) and validate batch-to-batch consistency via COA (Certificate of Analysis) .

- Pre-treat glassware with silanizing agents to prevent amine adsorption .

- Data Reporting : Include raw chromatograms, spectral annotations, and statistical confidence intervals (e.g., 95% CI for triplicate runs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.